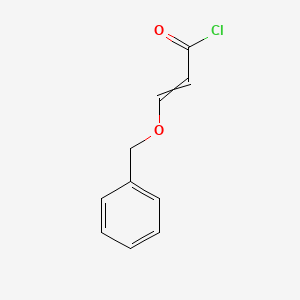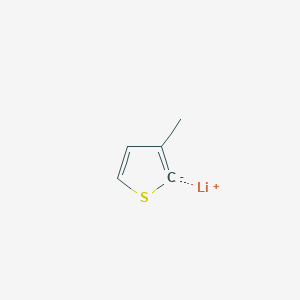
2-Methoxy-5-(propan-2-yl)azulene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-5-(propan-2-yl)azulene is an organic compound belonging to the azulene family, characterized by its distinctive blue color Azulene compounds are known for their unique structure, consisting of a seven-membered cycloheptatriene ring fused with a five-membered cyclopentadiene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(propan-2-yl)azulene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the azulene core structure.
Methoxylation: Introduction of the methoxy group at the 2-position of the azulene ring.
Isopropylation: Introduction of the isopropyl group at the 5-position of the azulene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-5-(propan-2-yl)azulene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the azulene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azulenequinones, while substitution reactions can introduce various functional groups onto the azulene ring.
Aplicaciones Científicas De Investigación
2-Methoxy-5-(propan-2-yl)azulene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in dermatology for treating skin conditions.
Industry: Utilized in the development of dyes and pigments due to its vibrant blue color.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-5-(propan-2-yl)azulene involves several pathways:
Comparación Con Compuestos Similares
Similar Compounds
Azulene: The parent compound, characterized by its blue color and similar structure.
1,4-Dimethylazulene: A derivative with methyl groups at the 1 and 4 positions.
2-Methoxyazulene: Similar to 2-Methoxy-5-(propan-2-yl)azulene but lacks the isopropyl group.
Uniqueness
This compound is unique due to the presence of both methoxy and isopropyl groups, which can influence its chemical reactivity and biological activity
Propiedades
Número CAS |
134919-68-9 |
|---|---|
Fórmula molecular |
C14H16O |
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
2-methoxy-5-propan-2-ylazulene |
InChI |
InChI=1S/C14H16O/c1-10(2)11-5-4-6-12-8-14(15-3)9-13(12)7-11/h4-10H,1-3H3 |
Clave InChI |
DHDNOEXRDBHOIZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=CC2=CC(=CC2=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[(Hex-3-en-1-yl)oxy]methyl}benzene](/img/structure/B14281784.png)

![ethyl 4-[[(5R,9S)-9-(4-hydroxy-3,5-dimethoxyphenyl)-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]amino]benzoate](/img/structure/B14281792.png)

![4-[2-(4-Ethoxy-2,3-difluorophenyl)ethyl]cyclohexan-1-one](/img/structure/B14281798.png)



![6-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B14281817.png)

![{[(1-Chloroethylidene)amino]oxy}(chloromethyl)oxophosphanium](/img/structure/B14281834.png)
